molecular formula C16H19F2N3O3 B1149921 BMS-911172

BMS-911172

Cat. No.: B1149921
M. Wt: 339.34 g/mol
InChI Key: GCTFTMWXZFLTRR-GFCCVEGCSA-N
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Description

BMS-911172 is a synthetic organic compound designed by Bristol Myers Squibb. It is a small molecule that acts as an inhibitor of adaptor associated kinase 1 (AAK1). This compound has shown promise in the treatment of neuropathic pain and has been effective in rat models of persistent and neuropathic pain .

Scientific Research Applications

BMS-911172 has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-911172 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

    Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of the compound.

    Introduction of functional groups: Functional groups such as amino, difluoromethoxy, and oxazolyl groups are introduced through various chemical reactions, including nucleophilic substitution and amide bond formation.

    Purification: The final compound is purified using techniques such as recrystallization and chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

BMS-911172 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties .

Mechanism of Action

BMS-911172 exerts its effects by inhibiting adaptor associated kinase 1. This inhibition disrupts the signaling pathways mediated by adaptor associated kinase 1, leading to reduced pain signaling and alleviation of neuropathic pain. The compound targets specific molecular pathways involved in pain perception and transmission .

Comparison with Similar Compounds

Similar Compounds

    LP-935509: Another inhibitor of adaptor associated kinase 1 with similar biological activity.

    Compound 59: A related compound with similar structure and function.

Uniqueness

BMS-911172 is unique due to its high potency and selectivity for adaptor associated kinase 1. It has shown superior efficacy in preclinical models of neuropathic pain compared to other similar compounds. Additionally, its brain-penetrant properties make it a valuable tool for studying central nervous system disorders .

Properties

Molecular Formula

C16H19F2N3O3

Molecular Weight

339.34 g/mol

IUPAC Name

(2R)-2-amino-N-[3-(difluoromethoxy)-4-(1,3-oxazol-5-yl)phenyl]-4-methylpentanamide

InChI

InChI=1S/C16H19F2N3O3/c1-9(2)5-12(19)15(22)21-10-3-4-11(14-7-20-8-23-14)13(6-10)24-16(17)18/h3-4,6-9,12,16H,5,19H2,1-2H3,(H,21,22)/t12-/m1/s1

InChI Key

GCTFTMWXZFLTRR-GFCCVEGCSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)NC1=CC(=C(C=C1)C2=CN=CO2)OC(F)F)N

SMILES

CC(C)CC(C(=O)NC1=CC(=C(C=C1)C2=CN=CO2)OC(F)F)N

Canonical SMILES

CC(C)CC(C(=O)NC1=CC(=C(C=C1)C2=CN=CO2)OC(F)F)N

Appearance

Solid powder

Synonyms

BMS-911172;  BMS 911172;  BMS911172; Unknown

Origin of Product

United States

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